2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane

Description

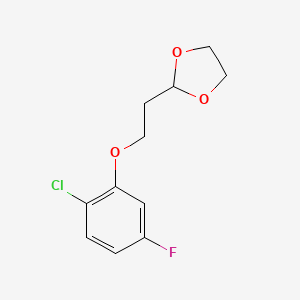

2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane is a 1,3-dioxolane derivative featuring a substituted phenoxyethyl side chain. The aromatic ring is substituted with chlorine at the 2-position and fluorine at the 5-position, connected via an ethyl ether linkage to the dioxolane ring. The dioxolane ring may confer metabolic stability or influence solubility, depending on substituents .

Properties

IUPAC Name |

2-[2-(2-chloro-5-fluorophenoxy)ethyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO3/c12-9-2-1-8(13)7-10(9)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWLQOZRGOJRGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCOC2=C(C=CC(=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 2-chloro-5-fluorophenol with ethylene oxide to form 2-(2-chloro-5-fluorophenoxy)ethanol. This intermediate is then reacted with 1,2-dibromoethane in the presence of a base to form the desired dioxolane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles.

Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form simpler alcohol derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products

Nucleophilic substitution: Substituted phenoxyethyl derivatives.

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Alcohol derivatives.

Scientific Research Applications

2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenoxyethyl Dioxolanes

2-[2-(2-Bromo-5-fluorophenoxy)ethyl]-1,3-dioxolane (CAS 1443354-28-6)

- Structural Difference : Bromine replaces chlorine at the aromatic 2-position.

- Molecular Weight : 291.12 g/mol (vs. ~263.68 g/mol for the chloro analog, assuming similar structure).

- Purity : 97% (similar industrial-grade purity).

- Reactivity : Bromine’s higher atomic weight and polarizability may enhance electrophilic substitution reactivity compared to chlorine. However, steric effects and metabolic pathways (e.g., dehalogenation) could differ .

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (CAS 3308-94-9)

- Structural Difference : A chloropropyl chain and 4-fluorophenyl group are directly attached to the dioxolane ring.

- Applications : Listed in catalogs as a research chemical, suggesting use in organic synthesis.

Metabolic Considerations from Doxophylline

- Doxophylline : A theophylline derivative with a dioxolane-methyl side chain.

- Metabolism : The dioxolane ring undergoes enzymatic oxidation at C2, leading to ring opening and formation of a hydroxyethyl ester metabolite.

- Relevance to Target Compound : The chloro/fluoro substituents may slow oxidative metabolism compared to doxophylline’s unsubstituted side chain, altering pharmacokinetic profiles .

Phospholano-Phenyl Dioxolane Catalysts

- Examples: 2-{2-[(2R,5R)-2,5-Dimethyl-1-phospholano]phenyl}-1,3-dioxolane.

- Contrast: Bulky phospholano groups and air sensitivity highlight the structural diversity of dioxolanes. The target compound’s simpler substituents likely reduce steric hindrance, favoring applications in less specialized syntheses .

Data Table: Key Properties of Compared Compounds

Biological Activity

2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane, with CAS Number 1443354-09-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, supported by data tables and research findings.

- Molecular Formula : C11H12ClFO3

- Molecular Weight : 246.66 g/mol

- SMILES Notation : Clc1ccc(cc1OCCC1OCCO1)F

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of halogen substituents, particularly chlorine and fluorine, has been linked to enhanced activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 16 µg/mL | |

| Compound B | E. coli | 32 µg/mL | |

| Compound C | P. aeruginosa | 64 µg/mL |

The data suggests that the chlorinated phenyl moiety enhances the lipophilicity of the compounds, facilitating better penetration into bacterial cells and thereby increasing their efficacy against resistant strains.

Anticancer Activity

Preliminary studies have shown that dioxolane derivatives possess anticancer properties. The compound's structure allows it to interact with cellular targets effectively, leading to reduced viability in cancer cell lines.

Case Study: Anticancer Effects on Caco-2 Cells

A study evaluated the effects of several dioxolane derivatives on Caco-2 cells, a model for human colorectal cancer. The results indicated that:

- Compound D (similar structure) reduced cell viability by 39.8% compared to untreated controls (p < 0.001).

- Compound E exhibited a lower reduction in viability at 31.9% but showed selective activity against different cancer cell lines.

Table 2: Anticancer Activity Data

| Compound Name | Cell Line | % Viability Reduction | p-value |

|---|---|---|---|

| Compound D | Caco-2 | 39.8% | <0.001 |

| Compound E | A549 | 35.0% | 0.0019 |

| Compound F | Caco-2 | 20.6% | <0.01 |

These findings highlight the potential of dioxolane derivatives as lead compounds in developing new anticancer agents.

The biological activity of this compound can be attributed to:

- Inhibition of Cell Division : Similar compounds have shown to interfere with the mitotic spindle formation in cancer cells.

- Targeting Specific Pathways : The presence of halogens can enhance interactions with key enzymes involved in cell proliferation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.